molecular formula C9H10N2 B184031 4-Amino-3,5-dimethylbenzonitrile CAS No. 74896-24-5

4-Amino-3,5-dimethylbenzonitrile

Cat. No.: B184031
CAS No.: 74896-24-5
M. Wt: 146.19 g/mol
InChI Key: HRWCKMHTQMYUSL-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzene ring, along with a nitrile group (-C≡N)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethylbenzonitrile typically involves the nitration of 3,5-dimethylbenzonitrile followed by reduction. The nitration process introduces a nitro group (-NO2) into the benzene ring, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Amino-3,5-dimethylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    4-Aminobenzonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    3,5-Dimethylbenzonitrile:

    4-Dimethylaminobenzonitrile: Contains a dimethylamino group instead of an amino group, leading to different electronic and steric effects.

Uniqueness: 4-Amino-3,5-dimethylbenzonitrile is unique due to the presence of both amino and nitrile groups along with two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-amino-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCKMHTQMYUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299252
Record name 4-amino-3,5-dimethylbenzonitrile
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74896-24-5
Record name 4-Amino-3,5-dimethylbenzonitrile
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Record name NSC 128902
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Record name 74896-24-5
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Record name 4-amino-3,5-dimethylbenzonitrile
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Record name 4-Amino-3,5-dimethyl-benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 4-amino-3,5-dimethylbenzonitrile (HHD) differ from other aminobenzonitriles like 4-aminobenzonitrile (ABN) and 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD)?

A: While all three compounds exhibit temperature-dependent solid-solid phase transitions, their crystal structures reveal distinct features [, ]. In HHD, hydrogen bonding plays a crucial role, with each amino hydrogen atom linking to cyano nitrogen atoms of two neighboring molecules. This results in a unique layered structure composed of squares and octagons []. In contrast, ABN exhibits hydrogen bonding between an amino hydrogen and a cyano nitrogen of adjacent molecules []. MMD, on the other hand, does not exhibit similar hydrogen bonding patterns. Instead, its crystal structure at 173 K reveals a twisted dimethylamino group and a larger N-phenyl bond length compared to the other aminobenzonitriles [, ].

Q2: What is the significance of the observed twisting of the dimethylamino group in 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD)?

A: The research on 3,5-dimethyl-4-(methylamino)benzonitrile (MHD) suggests that twisting of the amino group in the ground state is related to efficient internal conversion []. While the provided research on MMD doesn't directly investigate this phenomenon, the observed twisting of the dimethylamino group at 173 K could indicate a similar propensity for internal conversion in MMD. Further investigation into the photophysical properties of MMD would be needed to confirm this.

Q3: The research mentions that all five studied aminobenzonitriles exhibit temperature-dependent solid-solid phase transitions. What is the implication of this observation for potential applications of these compounds?

A: The occurrence of solid-solid phase transitions with temperature variations suggests that the physical and potentially chemical properties of these aminobenzonitriles can change depending on the environmental conditions []. This is a crucial consideration for any potential applications, particularly in fields like material science or pharmaceutical development. Further research is needed to fully characterize these phase transitions and understand their impact on the compounds' properties and potential applications.

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